N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine
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Overview
Description
N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of methoxy groups attached to benzyl and phenyl rings, which are further connected to a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Methoxybenzyl and Methoxyphenyl Groups: The methoxybenzyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions. For instance, the reaction of 4-methoxybenzyl chloride with the benzimidazole derivative in the presence of a base like potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The methoxy groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-1H-benzimidazol-5-amine
- 1-(4-methoxyphenyl)-1H-benzimidazol-5-amine
- N-(4-methoxybenzyl)-1H-benzimidazol-2-amine
Uniqueness
N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine is unique due to the presence of both methoxybenzyl and methoxyphenyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance its solubility, stability, and ability to interact with biological targets compared to similar compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-26-19-8-3-16(4-9-19)14-23-17-5-12-22-21(13-17)24-15-25(22)18-6-10-20(27-2)11-7-18/h3-13,15,23H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIICRVNFVQQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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